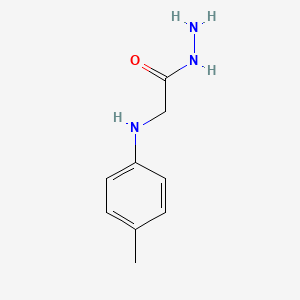
N-Isobutylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isobutylbenzamide is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.2429 g/mol . It is a derivative of benzamide where the amide nitrogen is substituted with an isobutyl group. This compound is known for its applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Isobutylbenzamide can be synthesized through the direct condensation of benzoic acid and isobutylamine. This reaction is typically carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . The reaction conditions are mild, and the process is considered green and efficient.
Industrial Production Methods: In industrial settings, benzamide derivatives, including this compound, are often produced using high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-Isobutylbenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where the isobutyl group or the benzamide moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-Isobutylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Isobutylbenzamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
- Benzamide, N-butyl-
- Benzamide, N,N-dimethyl-
- Benzamide, N-ethyl-
Comparison: N-Isobutylbenzamide is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties compared to other benzamide derivatives. For example, the isobutyl group can influence the compound’s solubility, reactivity, and biological activity .
Eigenschaften
CAS-Nummer |
5705-57-7 |
|---|---|
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C11H15NO/c1-9(2)8-12-11(13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
ZABMXPJUCKVZSH-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CNC(=O)C1=CC=CC=C1 |
Key on ui other cas no. |
5705-57-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-methyl-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1618136.png)


